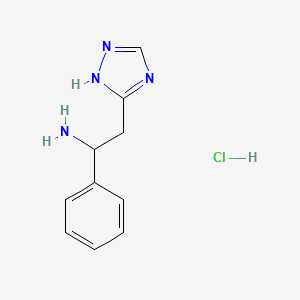

1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Description

Its core structure—a 2-(4H-1,2,4-triazol-3-yl)ethan-1-amine scaffold linked to a phenyl group—was discovered through screening a library of biogenic amine-inspired compounds . This compound (designated LK00764 in some studies) exhibits submicromolar TAAR1 agonism, demonstrating dose-dependent receptor activation in BRET assays and in vivo efficacy in reducing locomotor hyperactivity and stress-induced hyperthermia in rodent models .

Key structural features include:

- Phenyl group: Enhances lipophilicity and influences receptor binding.

- Triazole ring: Provides hydrogen-bonding capabilities critical for TAAR1 interaction.

- Ethanamine backbone: Mimics endogenous biogenic amines like β-phenylethylamine (β-PEA), a known TAAR1 agonist .

Properties

IUPAC Name |

1-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-9(6-10-12-7-13-14-10)8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTREJTURHQEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=NC=NN2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety are known to interact with a variety of biological targets, including enzymes and receptors.

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond.

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety are known to affect a variety of biochemical pathways.

Biological Activity

1-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride (CAS No. 1607291-00-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula : CHClN

Molecular Weight : 224.69 g/mol

IUPAC Name : 2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethanamine; hydrochloride

Appearance : White powder

The biological activity of this compound is largely attributed to its interaction with various biological targets. Triazole derivatives are known for their ability to inhibit enzymes and receptors related to several diseases, including cancer and fungal infections.

Key Mechanisms:

- Inhibition of Enzymes : Triazole compounds often inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the synthesis of steroid hormones.

- Antimicrobial Activity : Some studies suggest that triazole derivatives exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that the compound possesses significant antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against:

- Bacteria : In vitro studies report minimum inhibitory concentration (MIC) values indicating potent activity against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Recent research highlights its potential as an anticancer agent:

- Mechanism : It may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies and Research Findings

Scientific Research Applications

Pharmacological Applications

1-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride has been investigated for its potential pharmacological effects:

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit antifungal properties. For instance, studies have shown that triazoles can inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This mechanism suggests that this compound could be effective against various fungal infections .

Anticancer Potential

The compound's ability to interact with biological systems has led to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . Further research is needed to establish its efficacy and safety in clinical settings.

Plant Growth Regulation

Recent studies have explored the use of triazole compounds as plant growth regulators. These compounds can modulate plant hormone levels, potentially enhancing growth and resistance to environmental stressors. The application of this compound in agriculture could lead to improved crop yields and resilience against pathogens .

Pest Control

Due to its biological activity, there is potential for this compound to act as a biopesticide. Research into its effects on pest populations may reveal its utility in integrated pest management strategies, reducing reliance on synthetic pesticides while maintaining crop health .

Synthesis of Novel Materials

The unique structure of this compound allows for its use as a building block in the synthesis of novel materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .

Coordination Chemistry

This compound can also serve as a ligand in coordination chemistry. Its ability to form complexes with various metal ions opens avenues for developing new catalysts or materials with specific electronic or optical properties .

Case Studies and Research Findings

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., 4-NO2) reduce potency (EC50 = 2.8 µM) compared to electron-neutral (e.g., 4′-Cl in LK00764, EC50 = 0.12 µM) . The 4′-chlorobiphenyl group in LK00764 enhances hydrophobic interactions with TAAR1, contributing to its high Emax (98% vs. β-PEA) .

- Positional Isomerism : The 2-phenyl-2-(4H-1,2,4-triazol-3-yl) isomer (CAS 1803581-71-6) lacks reported TAAR1 activity, underscoring the importance of ethanamine backbone geometry .

Pharmacological Profiles

- LK00764: Demonstrates robust in vivo efficacy, reducing locomotor activity in rats by 40% at 10 mg/kg (i.p.) and normalizing stress-induced hyperthermia .

- Low-Yield Analogs : Compounds like the 3-iodo derivative (11% yield) show poor solubility and marginal activity (Emax = 35%), likely due to steric hindrance .

- Biphenyl Derivatives : Compounds 58–67 (e.g., 67 with trifluoromethoxy) exhibit prolonged half-lives but require optimization for receptor selectivity .

Comparative Advantages of LK00764

- Potency : 10-fold higher than early analogs (EC50 = 0.12 µM vs. 1.2–2.8 µM for others) .

- Synthetic Scalability : Moderate yield (55%) and straightforward purification compared to low-yielding iodinated analogs .

- Safety Profile: No off-target activity at related GPCRs (e.g., serotonin receptors) reported in primary screens .

Preparation Methods

General Synthetic Approach

The synthesis typically starts with the condensation of suitable keto or amino precursors with 4H-1,2,4-triazole derivatives, followed by purification and conversion into the hydrochloride salt form. One documented method involves:

- Stirring the reaction mixture of precursors at room temperature for 24–48 hours.

- Monitoring the reaction progress by thin-layer chromatography (TLC) using a solvent system such as 2% methanol in chloroform.

- Removal of volatiles under reduced pressure.

- Purification of the residue by column chromatography on silica gel using 2% methanol in chloroform as eluent.

- Treatment of the purified triazole product with 4M hydrochloric acid in 1,4-dioxane at room temperature for 1 hour.

- Concentration and trituration with ether to obtain the crystalline hydrochloride salt of the target compound.

Detailed Reaction Conditions and Purification

| Step | Conditions | Notes |

|---|---|---|

| Reaction mixture stirring | Room temperature, 24–48 hours | Monitored by TLC (2% MeOH in chloroform) |

| Volatile removal | Rotary evaporation | Concentrates the reaction mixture |

| Purification | Column chromatography on silica gel | Eluent: 2% MeOH in chloroform |

| Hydrochloride salt formation | 4M HCl in 1,4-dioxane, 1 hour, room temp | Converts free amine to hydrochloride salt |

| Final isolation | Concentration and trituration with ether | Yields crystalline hydrochloride salt |

This method ensures high purity and crystallinity of the hydrochloride salt suitable for analytical and pharmacological evaluation.

Synthetic Route Variations

Other synthetic strategies involve the use of substituted ethanones or phenyl-propane-1-one derivatives condensed directly with 4H-1,2,4-triazole or its amino derivatives. For example:

- Condensation of 3-(dimethylamino)-1-phenyl-propane-1-one with 4H-1,2,4-triazole under controlled conditions can directly yield related triazole-containing amines.

- Use of chloro-substituted triazolopyrimidine intermediates reacting with various amines to yield substituted triazole amines, which can be converted into hydrochloride salts.

These approaches allow structural diversification and optimization of yields and pharmacological properties.

Insights from 1,2,4-Triazole Chemistry

The synthesis of 1,2,4-triazole derivatives, including the target compound, often involves multi-step transformations such as:

- Esterification of carboxylic acids.

- Hydrazinolysis to form hydrazides.

- Formation of carbothioamides.

- Alkaline cyclization to yield the triazole ring.

- Subsequent functional group modifications including Mannich base formation and salt synthesis.

These steps highlight the complexity and versatility of 1,2,4-triazole chemistry, enabling the preparation of diverse derivatives with potential biological activity.

Summary Table of Preparation Methods

Research Findings and Optimization

- The reaction time and temperature are critical for optimal yield and purity; room temperature stirring for 24–48 hours is effective.

- TLC monitoring with 2% methanol in chloroform provides a reliable method to track reaction progress.

- The hydrochloride salt formation in 1,4-dioxane with 4M HCl ensures good crystallinity and stability of the final product.

- Column chromatography purification is essential to isolate the target compound from side-products and unreacted starting materials.

- The synthetic methods allow for structural modifications at the triazole ring or the phenyl-ethanamine moiety, facilitating SAR (structure-activity relationship) studies.

Q & A

Q. What are the standard synthetic routes for preparing 1-phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride?

The compound is synthesized via condensation of substituted benzaldehydes with triazole precursors under acidic reflux conditions. For example, analogous triazolyl ethanamine derivatives are prepared by reacting 4-amino-1,2,4-triazoles with benzaldehyde derivatives in ethanol containing glacial acetic acid, followed by reflux and purification . Optimization of reaction time, temperature, and stoichiometry can improve yields, as demonstrated in the synthesis of similar compounds (e.g., 48% yield for a methoxyphenyl analog) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- Melting point analysis to assess purity (e.g., 235–236°C for a triazolyl ethanamine analog) .

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and coupling patterns. For instance, aromatic protons in similar compounds show distinct shifts at δ 7.2–7.8 ppm .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed m/z 219.1240 vs. calculated 219.1234) .

Q. What biological targets are associated with triazolyl ethanamine derivatives?

These compounds are investigated as agonists or antagonists for trace amine-associated receptors (TAARs), particularly TAAR1, which is implicated in psychiatric disorders. In vitro assays measuring cAMP modulation or receptor-binding affinity (e.g., using HEK-293 cells transfected with TAAR1) are common .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side products?

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Purification strategies : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

- Deuterated solvent effects : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- Impurity profiling : Use LC-MS to detect byproducts.

- 2D NMR (COSY, NOESY) : Resolve coupling networks and confirm spatial arrangements .

- Cross-validate with X-ray crystallography using programs like SHELXL or WinGX for absolute configuration .

Q. What computational methods predict this compound’s interaction with GPCRs like TAAR1?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model ligand-receptor binding.

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes in lipid bilayers.

- Free energy calculations : Estimate binding affinities via MM-PBSA/GBSA methods .

Q. How can polymorphism affect crystallographic data interpretation?

- Crystal screening : Use high-throughput vapor diffusion with varied precipitants.

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for overlapping lattices .

- Temperature-dependent studies : Identify phase transitions affecting unit cell parameters.

Q. What experimental approaches validate receptor selectivity over related targets (e.g., dopamine receptors)?

- Functional assays : Compare cAMP responses in TAAR1 vs. DRD2/3-transfected cells.

- Radioligand displacement : Use ³H-labeled ligands (e.g., ³H-SCH23390 for dopamine receptors).

- Kinase profiling : Screen against panels of off-target kinases (e.g., Eurofins KinaseProfiler) .

Q. How can stability issues (e.g., hydrochloride salt hygroscopicity) be mitigated during storage?

Q. What strategies assess synergistic effects with antipsychotic drugs in preclinical models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.